Cas no 1805342-74-8 (Ethyl 5-bromo-2-(difluoromethyl)-4-hydroxypyridine-3-acetate)

Ethyl 5-bromo-2-(difluoromethyl)-4-hydroxypyridine-3-acetate is a versatile pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. The presence of a bromo substituent at the 5-position and a difluoromethyl group at the 2-position enhances its reactivity, making it a valuable intermediate for cross-coupling reactions and further functionalization. The 4-hydroxy group provides a handle for additional derivatization, while the ethyl acetate moiety improves solubility and processing. This compound is particularly useful in the development of bioactive molecules due to its balanced electronic and steric properties. Its structural features make it suitable for applications in medicinal chemistry, where precise molecular modifications are critical.
Ethyl 5-bromo-2-(difluoromethyl)-4-hydroxypyridine-3-acetate structure
1805342-74-8 structure
商品名:Ethyl 5-bromo-2-(difluoromethyl)-4-hydroxypyridine-3-acetate
CAS番号:1805342-74-8
MF:C10H10BrF2NO3
メガワット:310.092109203339
CID:4861854

Ethyl 5-bromo-2-(difluoromethyl)-4-hydroxypyridine-3-acetate 化学的及び物理的性質

名前と識別子

    • Ethyl 5-bromo-2-(difluoromethyl)-4-hydroxypyridine-3-acetate
    • インチ: 1S/C10H10BrF2NO3/c1-2-17-7(15)3-5-8(10(12)13)14-4-6(11)9(5)16/h4,10H,2-3H2,1H3,(H,14,16)
    • InChIKey: WNDWFOVAFVTSFL-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CNC(C(F)F)=C(C1=O)CC(=O)OCC

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 404
  • トポロジー分子極性表面積: 55.4
  • 疎水性パラメータ計算基準値(XlogP): 1.8

Ethyl 5-bromo-2-(difluoromethyl)-4-hydroxypyridine-3-acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029059211-1g
Ethyl 5-bromo-2-(difluoromethyl)-4-hydroxypyridine-3-acetate
1805342-74-8 97%
1g
$1,490.00 2022-04-01

Ethyl 5-bromo-2-(difluoromethyl)-4-hydroxypyridine-3-acetate 関連文献

Ethyl 5-bromo-2-(difluoromethyl)-4-hydroxypyridine-3-acetateに関する追加情報

Ethyl 5-bromo-2-(difluoromethyl)-4-hydroxypyridine-3-acetate: A Comprehensive Overview

The compound Ethyl 5-bromo-2-(difluoromethyl)-4-hydroxypyridine-3-acetate, with the CAS number 1805342-74-8, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and agrochemicals. This compound is notable for its unique structural features, which include a pyridine ring substituted with bromine, difluoromethyl, hydroxyl, and acetate groups. These functional groups confer the molecule with versatile reactivity and potential applications in various industries.

Recent studies have highlighted the importance of pyridine derivatives in drug discovery. The presence of a bromine atom at the 5-position of the pyridine ring in Ethyl 5-bromo-2-(difluoromethyl)-4-hydroxypyridine-3-acetate suggests potential utility in medicinal chemistry, particularly as a precursor for bioactive molecules. The difluoromethyl group at the 2-position adds further complexity to the molecule, enhancing its potential for interactions with biological targets. Additionally, the hydroxyl group at the 4-position and the acetate ester at the 3-position provide opportunities for further functionalization and optimization in drug design.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the pyridine ring. Researchers have employed various methods, including nucleophilic aromatic substitution and coupling reactions, to assemble the desired structure. The use of advanced catalytic systems has enabled higher yields and improved selectivity in these reactions, making this compound more accessible for further studies.

In terms of applications, Ethyl 5-bromo-2-(difluoromethyl)-4-hydroxypyridine-3-acetate has shown promise in agrochemical research. Its ability to inhibit specific enzymes involved in plant growth regulation has led to investigations into its potential as a herbicide or plant growth regulator. Field trials conducted under controlled conditions have demonstrated moderate efficacy, although further optimization is required to enhance its stability and selectivity.

Another area of interest is the compound's role in materials science. The unique electronic properties imparted by its functional groups make it a candidate for use in organic electronics. Preliminary studies suggest that it could serve as a component in light-emitting diodes (LEDs) or solar cells, although more research is needed to fully explore its potential in these applications.

From an environmental perspective, understanding the fate and transport of Ethyl 5-bromo-2-(difluoromethyl)-4-hydroxypyridine-3-acetate is crucial for assessing its safety and sustainability. Recent environmental impact assessments have focused on its biodegradation pathways and potential accumulation in ecosystems. These studies are essential for ensuring that any commercial application aligns with regulatory standards and environmental best practices.

In conclusion, Ethyl 5-bromo-2-(difluoromethyl)-4-hydroxypyridine-3-acetate represents a versatile platform for chemical innovation across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and application studies, positions it as a valuable tool for researchers seeking novel solutions in drug development, agrochemistry, and materials science. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological progress.

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